molecular formula C6H9NO6 B1672618 Isosorbide mononitrate CAS No. 16051-77-7

Isosorbide mononitrate

Cat. No.: B1672618
CAS No.: 16051-77-7
M. Wt: 191.14 g/mol
InChI Key: YWXYYJSYQOXTPL-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Isosorbide mononitrate primarily targets the smooth muscles of both arteries and veins, but predominantly veins . The compound’s role is to reduce cardiac preload .

Mode of Action

This compound acts as a prodrug for its active metabolite, nitric oxide (NO), which mediates the therapeutic action of this compound . Nitric oxide activates guanylate cyclase in smooth muscle, which increases guanosine 3’5’ monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and smooth muscle relaxation .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of guanosine triphosphate (GTP) to cGMP via the enzyme guanylate cyclase. The increased cGMP leads to smooth muscle relaxation . This vasodilator effect is more prominent on the peripheral veins, reducing cardiac preload .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaches peak concentrations within an hour, undergoes no significant first-pass metabolism, and is virtually 100% bioavailable . After intravenous administration, it exhibits a smaller volume of distribution compared with isosorbide dinitrate and a mean half-life of 4.6 hours . The clearance rate is 115 ml/min, and it is excreted predominantly via the renal system, with less than 1% excreted as the unchanged parent via urine .

Result of Action

The result of this compound’s action is the relaxation of the smooth muscles within blood vessels, leading to vasodilation . This increases the supply of blood and oxygen to the heart while reducing its workload . When used regularly on a long-term basis, this helps prevent angina attacks from occurring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.86x10-4, which means that the use of isosorbide is predicted to present an insignificant risk to the environment . Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and avoid prolonged or repeated exposure .

Safety and Hazards

Isosorbide mononitrate is toxic. It contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) Flammable solids Skin Corrosion/Irritation Serious Eye Damage/Eye Irritation Specific target organ toxicity (single exposure) Target Organs - Respiratory system .

Future Directions

The Phase-2 LACI2 trial examined its efficacy in SVD in 400 lacunar stroke patients, in a two-by-two factorial design with isosorbide mononitrate . Results recently presented in December 2022 at the UK Stroke Forum showed no treatment effects but demonstrated feasibility for a larger Phase-3 trial .

Relevant Papers

  • "Meta-analysis: isosorbide-mononitrate alone or with either beta…"
  • "Isosorbide-5-mononitrate (5-ISMN) sustained-release pellets prepared by…"

Biochemical Analysis

Biochemical Properties

Isosorbide mononitrate plays a crucial role in biochemical reactions by acting as a nitric oxide donor. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles. The compound interacts with various enzymes and proteins, including guanylate cyclase, which is activated by nitric oxide. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation . Additionally, this compound interacts with hemoglobin and other heme-containing proteins, facilitating the release of nitric oxide .

Cellular Effects

This compound influences various cellular processes, particularly in vascular smooth muscle cells. It induces vasodilation by increasing cGMP levels, which in turn reduces intracellular calcium concentrations, leading to muscle relaxation . This compound also affects cell signaling pathways, including the nitric oxide-cGMP pathway, which plays a significant role in regulating vascular tone and blood pressure . Furthermore, this compound can impact gene expression by modulating the activity of transcription factors involved in the response to nitric oxide .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitric oxide, which then activates guanylate cyclase in vascular smooth muscle cells . This activation increases cGMP levels, leading to the relaxation of smooth muscles. The binding of nitric oxide to the heme moiety of guanylate cyclase is a critical step in this process . Additionally, this compound may inhibit or activate other enzymes involved in nitric oxide metabolism, further influencing its effects on vascular tone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable, but its effectiveness may decrease with prolonged exposure to light and air . Long-term studies have shown that this compound maintains its vasodilatory effects over extended periods, although tolerance may develop with continuous use . In vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular function, particularly in terms of reducing vascular resistance and improving blood flow .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces vascular resistance and improves myocardial oxygen supply without significant adverse effects . At higher doses, this compound can cause hypotension and other toxic effects . Studies in dogs have shown that doses of 20 mg per dog significantly reduce S-T segment elevations, indicating a protective effect against myocardial ischemia . Higher doses do not necessarily enhance these effects and may lead to adverse outcomes .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes denitration to form isosorbide . This metabolic pathway involves enzymes such as cytochrome P450, which facilitate the conversion of this compound to its inactive metabolites . The compound follows dose-linear kinetics, meaning its pharmacokinetic profile remains consistent across different doses . The metabolic degradation of this compound is slower compared to other nitrates, contributing to its longer duration of action .

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed throughout the body . It has a high bioavailability of over 95%, with minimal protein binding . The compound is transported in the bloodstream and distributed to various tissues, including the heart and vascular smooth muscles . Its volume of distribution is approximately 0.62 liters per kilogram, indicating extensive tissue penetration . The systemic clearance of this compound is primarily through hepatic metabolism .

Subcellular Localization

Within cells, this compound is localized primarily in the cytoplasm, where it exerts its vasodilatory effects . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, it relies on its ability to release nitric oxide, which then diffuses to its target sites within the cell . The subcellular localization of this compound ensures that it can effectively interact with guanylate cyclase and other proteins involved in nitric oxide signaling .

Preparation Methods

Isosorbide mononitrate can be synthesized through several methods. One common approach involves the dehydration of sorbitol to obtain anhydrosorbitol, followed by protection with acetic oxide in the presence of N,N-dimethylaminopyridine. The protected compound is then nitrated using a nitric acid/acetic oxide/acetic acid system, and the protection is removed using a potassium carbonate-methanol system . Another method involves the use of a one-pot process where sorbitol is dehydrated and ring-closed with concentrated sulfuric acid, followed by nitration and reduction reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXYYJSYQOXTPL-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO6
Record name ISOSORBIDE-5-MONONITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023176
Record name Isosorbide 5-mononitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isosorbide-5-mononitrate is a crystalline solid. It is very flammable and may be toxic by ingestion., Solid
Record name ISOSORBIDE-5-MONONITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isosorbide Mononitrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.70e+01 g/L
Record name Isosorbide Mononitrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Isosorbide mononitrate acts as a prodrug for nitric oxide (NO), which is a potent vasodilator gas that is released when the drug is metabolized. NO activates soluble guanylyl cyclase in vascular endothelial cells, which increases the intracellular concentrations of cyclic GMP (cGMP). cGMP activates cGMP-dependent protein kinases, such as protein kinase G and I, which activates the downstream intracellular cascades. The downstream cascade results in reduced intracellular concentrations of calcium, caused by processes including inhibition of IP3-mediated pathway, phosphorylation of big calcium-activated potassium channel leading to cell hyperpolarization and reduced calcium influx, and increased calcium efflux via the Ca2+-ATPase-pump. Reduced intracellular calcium concentrations lead to the dephosphorylation of myosin light chains and the relaxation of smooth muscle cells.
Record name Isosorbide mononitrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

16051-77-7
Record name ISOSORBIDE-5-MONONITRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19165
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isosorbide mononitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16051-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosorbide mononitrate [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isosorbide mononitrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOSORBIDE MONONITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isosorbide 5-mononitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isosorbide mononitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSORBIDE MONONITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX1OH63030
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isosorbide Mononitrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88 - 91 °C
Record name Isosorbide Mononitrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosorbide mononitrate
Reactant of Route 2
Isosorbide mononitrate
Reactant of Route 3
Isosorbide mononitrate
Reactant of Route 4
Isosorbide mononitrate
Reactant of Route 5
Isosorbide mononitrate
Reactant of Route 6
Isosorbide mononitrate
Customer
Q & A

Q1: How does isosorbide mononitrate exert its therapeutic effect?

A1: this compound is a nitric oxide donor. [, , , , , ] It primarily acts by dilating blood vessels, which leads to a reduction in blood pressure. [, , , ] This vasodilatory effect is mediated by the release of nitric oxide, which relaxes smooth muscle cells in the vessel walls. [, , , , ]

Q2: Does this compound directly interact with a specific receptor?

A2: While this compound itself doesn't bind to a specific receptor, its metabolite, nitric oxide, interacts with soluble guanylate cyclase. [, , ] This interaction triggers a cascade of intracellular events that ultimately lead to smooth muscle relaxation and vasodilation.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H9NO6 and its molecular weight is 191.14 g/mol. []

Q4: Is there any information available on the spectroscopic characteristics of this compound?

A4: The provided research papers primarily focus on the pharmaceutical and clinical aspects of this compound. [1-24] Specific spectroscopic data, such as UV-Vis, IR, or NMR, is not discussed in these papers.

Q5: Has the compatibility of this compound with other medications been studied?

A5: Yes, research indicates that this compound injection is compatible with milrinone injection, and can be used in combination, although it's recommended to use the mixture within 24 hours after mixing. [] Further research suggests combining this compound with metoprolol sustained-release tablets is more effective for preventing angina pectoris recurrence than using this compound alone. []

Q6: Is there evidence of this compound's stability under different conditions?

A6: Studies have explored the stability of this compound in different formulations and conditions. One study highlights a hemihydrate form of this compound with good stability and minimal moisture absorption even in high-humidity environments. [] Additionally, specific formulations of sustained-release tablets have demonstrated stability and reproducible drug release profiles. []

Q7: Are there efforts to improve the stability of this compound formulations?

A7: Yes, research highlights the development of a micro-porous osmotic pump tablet formulation for this compound. [] This formulation aims to deliver the drug at a constant rate, leading to stable blood concentrations and potentially reducing side effects and drug resistance.

Q8: How is this compound absorbed and metabolized in the body?

A8: this compound is rapidly absorbed following oral administration. [, , ] It is metabolized in the liver, and its primary active metabolite is nitric oxide. [, , , , ]

Q9: Does the route of administration affect the pharmacokinetic profile of this compound?

A10: Yes, research has explored different routes of administration for this compound, including oral, intravenous, and nasal. [, , , ] As expected, the pharmacokinetic profiles differ depending on the route, with intravenous administration leading to faster onset of action but shorter duration compared to oral sustained-release formulations. [, , , , ]

Q10: What preclinical models have been used to study the effects of this compound?

A11: Research utilizing a rat model of chronic mountain sickness (CMS) demonstrated the potential therapeutic benefit of this compound. [] The study found that this compound improved various indicators of CMS, including cardiac function and blood oxygen levels. [] Additionally, beagle dogs were used to evaluate the pharmacokinetics and bioavailability of a 5-isosorbide mononitrate nasal spray. []

Q11: What are the primary clinical applications of this compound?

A12: this compound is primarily used for the treatment and prevention of angina pectoris. [, , , , , , , , , ] It is also being investigated for its potential in treating other conditions, such as heart failure with preserved ejection fraction and hypertension in hemodialysis patients. [, ]

Q12: Have clinical trials assessed the long-term efficacy of this compound?

A13: While numerous studies demonstrate the short-term efficacy of this compound in angina pectoris, long-term data is more limited. [, , ] Several large-scale studies are currently underway to evaluate the long-term effects of this compound on morbidity and mortality in patients with angina and heart failure. []

Q13: What is the safety profile of this compound?

A14: this compound is generally well-tolerated. [, , , ] The most common side effect is headache, which is often transient and can be managed with dosage adjustments. [, , , ]

Q14: What analytical techniques are commonly employed for the detection and quantification of this compound?

A15: Several analytical methods have been utilized to determine the concentration of this compound in various matrices. These include gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection. [, , , , ]

Q15: What is the importance of validating analytical methods for drug analysis?

A16: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the data generated. [, , , , ] It involves establishing specific parameters like linearity, sensitivity, accuracy, precision, and stability of the analyte under specific conditions. This guarantees the method is suitable for its intended purpose and the results are reliable for decision-making.

Q16: Has the impact of this compound on the autonomic nervous system been investigated?

A17: Yes, research suggests that this compound can influence the autonomic nervous system by affecting the sinoatrial node pacemaker activity, potentially impacting heart rate variability. [] This effect has been observed in patients with stable angina, with and without hypertension. []

Q17: Is there research on alternative uses of this compound outside of cardiology?

A18: While predominantly used in cardiology, some studies explore using this compound for cervical ripening in pregnant women. [, , , ] Research suggests that it may have a role in inducing labor, particularly when combined with misoprostol, but further investigation is needed to determine optimal protocols and safety profiles. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.